Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate
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Overview
Description
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is a synthetic peptide derived from the amyloid precursor protein. This compound is often used in research related to amyloid diseases, such as Alzheimer’s disease, due to its ability to form amyloid fibrils. The sequence of this peptide is Cys-Gly-Ile-Lys-Tyr-Ile-Lys-Asp-Asp-Val-Ile-Leu-Asn-Glu-Pro-Ser-Ala-Asp .
Mechanism of Action
Target of Action
It’s known that this compound can serve as an allosteric regulator on the glyr of glycine receptors .
Mode of Action
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate interacts with its targets by increasing receptor activity at lower glycine concentrations . It’s also known to trifluoroacetylate amino groups in proteins and phospholipids .
Biochemical Pathways
Its ability to act as an allosteric regulator on the glyr of glycine receptors suggests it may influence pathways related to neurotransmission .
Pharmacokinetics
It’s known that the compound is delivered in lyophilized form and should be stored in a freezer at or below -20 °c .
Result of Action
It’s known that the compound can influence cell experiments, hindering cell growth at low concentrations and promoting it at higher doses .
Action Environment
It’s known that the compound should be stored in a freezer at or below -20 °c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by cleaving the peptide from the resin and treating it with trifluoroacetic acid (TFA) to remove protecting groups .
Industrial Production Methods
Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or phosphorylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acetic anhydride for acetylation, ATP for phosphorylation.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with acetyl or phosphate groups.
Scientific Research Applications
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is widely used in scientific research, particularly in the study of amyloid diseases. Its applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amyloid peptides in cellular processes.
Medicine: Developing therapeutic strategies for amyloid-related diseases.
Industry: Producing high-purity peptides for research and pharmaceutical applications
Comparison with Similar Compounds
Similar Compounds
Amyloid Beta (1-42): Another amyloidogenic peptide involved in Alzheimer’s disease.
Amyloid Beta (1-40): A shorter variant of Amyloid Beta (1-42) with similar properties.
Islet Amyloid Polypeptide (IAPP): Involved in type 2 diabetes and forms amyloid fibrils in pancreatic islets.
Uniqueness
Amyloid Bri Protein Precursor277 (89-106) Trifluoroacetate is unique due to its specific sequence and ability to form amyloid fibrils under certain conditions. This makes it a valuable tool for studying the mechanisms of amyloid formation and developing potential therapeutic interventions .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H141N21O30S.C2HF3O2/c1-12-43(8)68(104-62(112)38-92-72(122)49(90)40-139)83(133)94-50(20-15-17-29-88)73(123)97-54(33-47-23-25-48(110)26-24-47)78(128)106-69(44(9)13-2)84(134)95-51(21-16-18-30-89)74(124)99-56(35-64(115)116)77(127)100-57(36-65(117)118)79(129)105-67(42(6)7)82(132)107-70(45(10)14-3)85(135)101-53(32-41(4)5)75(125)98-55(34-61(91)111)76(126)96-52(27-28-63(113)114)86(136)108-31-19-22-60(108)81(131)103-59(39-109)80(130)93-46(11)71(121)102-58(87(137)138)37-66(119)120;3-2(4,5)1(6)7/h23-26,41-46,49-60,67-70,109-110,139H,12-22,27-40,88-90H2,1-11H3,(H2,91,111)(H,92,122)(H,93,130)(H,94,133)(H,95,134)(H,96,126)(H,97,123)(H,98,125)(H,99,124)(H,100,127)(H,101,135)(H,102,121)(H,103,131)(H,104,112)(H,105,129)(H,106,128)(H,107,132)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,137,138);(H,6,7)/t43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-,68-,69-,70-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMYLQVKBARIOA-MCSNCVJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H142F3N21O32S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2107.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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